4-Pentylphenyl 4-propylbenzoate
Overview
Description
4-Pentylphenyl 4-propylbenzoate is a compound that is likely to exhibit mesomorphic behavior due to its structural similarity to other compounds that have been studied for their liquid crystalline properties. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. For instance, the study of mesomorphic 4-alkylphenyl 4-benzoyloxybenzoates bearing a terminal vinyl group suggests that the mesomorphic ranges of these compounds are highly dependent on the type of substituent at both ends of the molecules . Similarly, the orientational behavior of homologues of 4-n-pentyl-phenylthio-4'-n-alkoxybenzoate indicates that the length of the alkoxy chain in liquid crystal molecules can influence the orientational order .
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing 4-Pentylphenyl 4-propylbenzoate. For example, 4-alkylphenyl 4-hydroxybenzoates have been synthesized by reacting with substituted benzoyl chloride in pyridine . Active ester monomers based on 4-vinylbenzoic acid have been synthesized and polymerized under free radical conditions . These methods suggest that a similar approach could be used for synthesizing 4-Pentylphenyl 4-propylbenzoate, potentially involving a reaction between an appropriate phenol and benzoyl chloride derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Pentylphenyl 4-propylbenzoate has been characterized using various spectroscopic techniques and computational methods. For instance, DFT and TD-DFT/PCM calculations have been used to determine the structural parameters and spectroscopic characterization of related molecules . The molecular structure, vibrational wavenumbers, and geometrical parameters of similar compounds have been confirmed by IR and single-crystal X-ray diffraction studies . These studies provide a framework for analyzing the molecular structure of 4-Pentylphenyl 4-propylbenzoate.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For example, NBO analysis has been used to analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis can determine the charge transfer within the molecule, which is crucial for understanding the chemical reactivity . These analyses could be applied to 4-Pentylphenyl 4-propylbenzoate to predict its reactivity and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Pentylphenyl 4-propylbenzoate have been studied extensively. The mesomorphic behavior of 4-alkylphenyl 4-benzoyloxybenzoates and their dependence on the substituents suggest that 4-Pentylphenyl 4-propylbenzoate may also exhibit liquid crystalline properties . The solvatochromism and crystallochromism in fluorescence of certain derivatives indicate that substituents can significantly affect the optical properties . The orientational order of liquid crystalline phases has been studied using electronic absorption and fluorescence measurements . These studies provide a basis for predicting the physical and chemical properties of 4-Pentylphenyl 4-propylbenzoate, such as its potential liquid crystalline phases and optical behavior.
Scientific Research Applications
Optical Electronics: Liquid Crystal Displays (LCDs)
4-Pentylphenyl 4-propylbenzoate is a nematic liquid crystal used in the field of optical electronics, specifically in liquid-crystal displays (LCDs) .
Method of Application
The liquid crystal has a chemical structure of 4-propylphenyl ester of 4-pentylphenyl . In the nematic phase of 4-pentylphenyl 4-propylbenzoate, two relaxation times, τ1 and τ2, are observed, which are characteristic of the Cole–Davidson model . These relaxation times are interpreted as different degrees of freedom in different directions in the liquid crystalline state .
Results or Outcomes
The use of this liquid crystal in LCDs contributes to the display’s ability to modulate light, which is crucial for the functioning of these devices .
Smart Windows
4-Pentylphenyl 4-propylbenzoate is also used in the creation of smart windows .
Method of Application
A typical mixture for creating smart windows was prepared by mixing liquid crystals with UV-curable monomers, which included triethylene glycol diacrylate (TEGDA), trimethylolpropane diallyl ether (TMPDE, di-functional ene monomer), trimethylolpropane tris(3-mercaptopropionate) (TMPTMP, a thiol as a cross-linker), and a dichroic dye . During the curing process, the monomers polymerize and lead to the encapsulation of the liquid crystals in the form of interesting fractal nanostructures by a polymerization-induced phase separation process .
Results or Outcomes
The fabricated polymer dispersed liquid crystals (PDLCs) were able to achieve a 70-80% contrast (DT) at a voltage difference of 70 V with a fast switching time (s) as low as < 20 milliseconds (ms) and low power consumption . These PDLCs had a low threshold voltage that ranged between 10 and 20 V . The sustainability of the fabricated UV-cured PDLCs was analyzed for up to 90 days, and the PDLCs were observed to be stable .
properties
IUPAC Name |
(4-pentylphenyl) 4-propylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFPAKRCJNBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068570 | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylphenyl 4-propylbenzoate | |
CAS RN |
50649-60-0 | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50649-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylphenyl 4-propylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pentylphenyl 4-propylbenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSH7XXL3AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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